molecular formula C20H17BrF3N3O B10949766 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B10949766
M. Wt: 452.3 g/mol
InChI Key: FYIBMVQUXLNPKC-UHFFFAOYSA-N
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Description

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a trifluoromethyl-substituted phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

The next step involves the formation of the benzamide moiety. This can be accomplished by reacting the brominated pyrazole with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is obtained after purification through column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-1H-pyrazol-1-yl)-N-(3-trifluoromethylphenyl)benzamide
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Uniqueness

The presence of the trifluoromethyl group and the specific substitution pattern on the pyrazole ring make 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide unique. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H17BrF3N3O

Molecular Weight

452.3 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H17BrF3N3O/c1-12-18(21)13(2)27(26-12)11-14-5-3-6-15(9-14)19(28)25-17-8-4-7-16(10-17)20(22,23)24/h3-10H,11H2,1-2H3,(H,25,28)

InChI Key

FYIBMVQUXLNPKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)Br

Origin of Product

United States

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